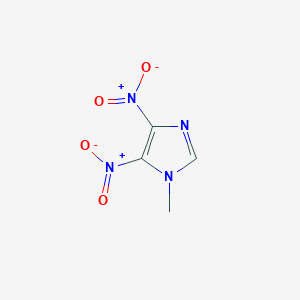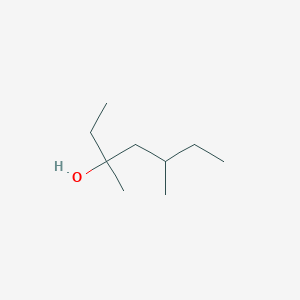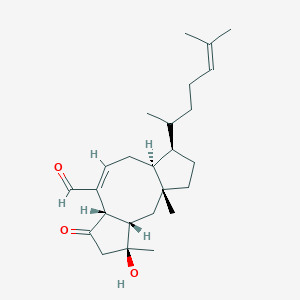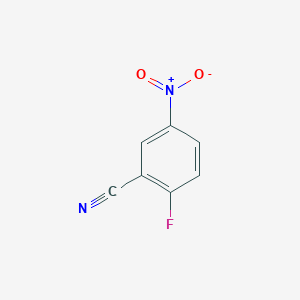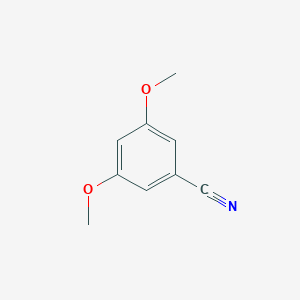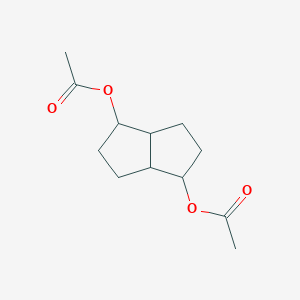
Piperazine, 1,4-bis(ethoxyacetyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperazine, 1,4-bis(ethoxyacetyl)- is a chemical compound that belongs to the class of piperazine derivatives. It is commonly used in scientific research for its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of piperazine, 1,4-bis(ethoxyacetyl)- is not fully understood. However, it is believed to act by inhibiting specific enzymes or proteins involved in various biological processes. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models.
Effets Biochimiques Et Physiologiques
Piperazine, 1,4-bis(ethoxyacetyl)- has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of specific enzymes involved in cancer cell growth and reduce inflammation in animal models. Additionally, it has been shown to have neuroprotective effects and reduce oxidative stress in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
Piperazine, 1,4-bis(ethoxyacetyl)- has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. Additionally, it has been shown to have potential applications in various fields, making it a versatile compound for research. However, its mechanism of action is not fully understood, and its potential side effects and toxicity need to be further studied.
Orientations Futures
There are several future directions for research on piperazine, 1,4-bis(ethoxyacetyl)-. One potential direction is to further investigate its mechanism of action and potential targets for drug development. Additionally, it can be further studied for its potential applications in the treatment of cancer, inflammation, and neurological disorders. Furthermore, its potential side effects and toxicity need to be further studied to ensure its safety for human use.
Conclusion:
In conclusion, piperazine, 1,4-bis(ethoxyacetyl)- is a versatile compound that has potential applications in various fields of research. Its unique properties and potential biological activities make it an interesting compound for further investigation. However, its mechanism of action and potential side effects need to be further studied to ensure its safety and efficacy for human use.
Méthodes De Synthèse
The synthesis of piperazine, 1,4-bis(ethoxyacetyl)- involves the reaction of piperazine with ethyl chloroacetate in the presence of a base. The reaction yields the desired product, which can be further purified by recrystallization.
Applications De Recherche Scientifique
Piperazine, 1,4-bis(ethoxyacetyl)- has been extensively used in scientific research for its potential applications in various fields. It has been studied as a potential drug candidate for the treatment of cancer, inflammation, and neurological disorders. Additionally, it has been used as a building block for the synthesis of other compounds with potential biological activities.
Propriétés
Numéro CAS |
17149-25-6 |
|---|---|
Nom du produit |
Piperazine, 1,4-bis(ethoxyacetyl)- |
Formule moléculaire |
C12H22N2O4 |
Poids moléculaire |
258.31 g/mol |
Nom IUPAC |
2-ethoxy-1-[4-(2-ethoxyacetyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C12H22N2O4/c1-3-17-9-11(15)13-5-7-14(8-6-13)12(16)10-18-4-2/h3-10H2,1-2H3 |
Clé InChI |
LLQTUNYDYXBRBV-UHFFFAOYSA-N |
SMILES |
CCOCC(=O)N1CCN(CC1)C(=O)COCC |
SMILES canonique |
CCOCC(=O)N1CCN(CC1)C(=O)COCC |
Autres numéros CAS |
17149-25-6 |
Synonymes |
1,4-Bis(ethoxyacetyl)piperazine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



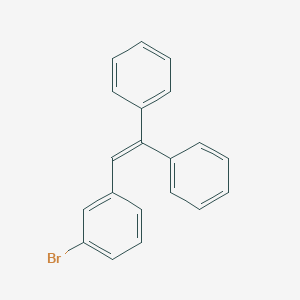
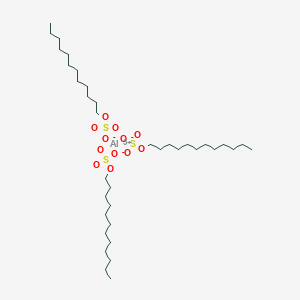
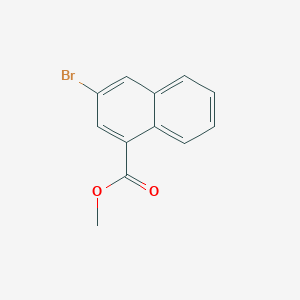

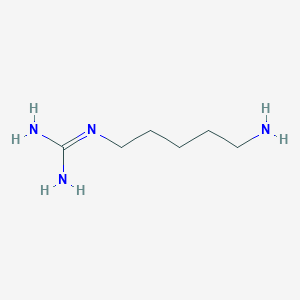
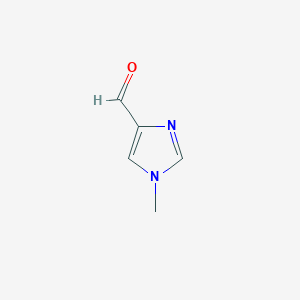
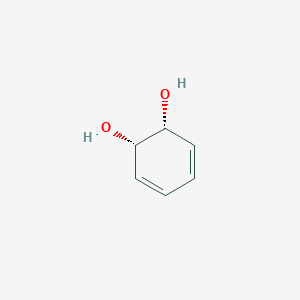
![2-[(E)-2-phenylethenyl]phenol](/img/structure/B100126.png)
